![molecular formula C18H29N3OS B2495927 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide CAS No. 450340-07-5](/img/structure/B2495927.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
A study by Han et al. (2011) explores the use of acrylamides, derived from 3,5-dimethyl-1H-pyrazole, in asymmetric [3+2] cycloaddition with allenoate, using dipeptide-derived phosphines as catalysts. This method affords regiospecific annulation products with moderate enantioselectivities, demonstrating the compound's utility in catalytic asymmetric synthesis (Xiaoyu Han, Suxi Wang, F. Zhong, & Yixin Lu, 2011).
Inhibition of Photosynthetic Electron Transport
Vicentini et al. (2005) synthesized pyrazole derivatives to act as potential inhibitors of photosynthetic electron transport. This study illustrates the potential use of these compounds in agricultural chemistry, particularly as herbicides, by evaluating their ability to interfere with the light-driven reduction of ferricyanide in isolated spinach chloroplasts (C. B. Vicentini, S. Guccione, L. Giurato, Rebecca Ciaccio, D. Mares, & G. Forlani, 2005).
Design and Synthesis of Pyrazole Amide Derivatives
Deng et al. (2016) focused on the target-based design and synthesis of new pyrazole amide derivatives for potential insecticidal activity. This study provides insights into the structural modifications of pyrazole compounds for enhanced biological activity, demonstrating the compound's role in the development of new agrochemicals (Xi-le Deng, Li Zhang, Xueping Hu, Bin Yin, P. Liang, & Xinling Yang, 2016).
Synthesis and Application in Organic Electronics
Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, exploring their photophysical properties and applications in organic light-emitting diodes (OLEDs). This research demonstrates the chemical's relevance in materials science, particularly in the development of efficient and stable OLEDs (Li-min Huang, Guangshui Tu, Y. Chi, W. Hung, Yonggui Song, M. Tseng, P. Chou, Gene-Hsiang Lee, Ken‐Tsung Wong, Shuo‐Hsien Cheng, & Wan-Shan Tsai, 2013).
Versatile Intermediates for Asymmetric Synthesis of Amines
Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines, showcasing their versatility as intermediates for the asymmetric synthesis of a wide range of highly enantioenriched amines. This study underscores the compound's significance in synthetic organic chemistry, offering a robust methodology for the synthesis of complex amine structures (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-18(2,3)21-17(14-11-23-12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSQZFKZJIXVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
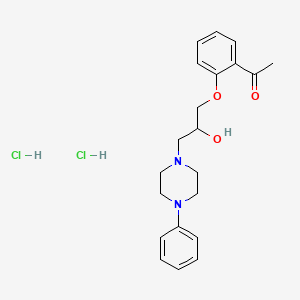

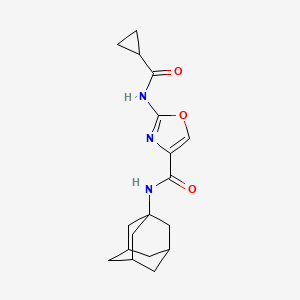
![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
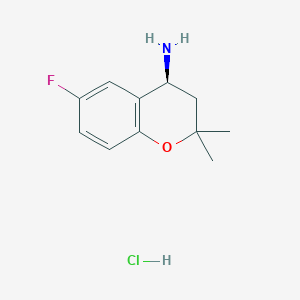
![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)


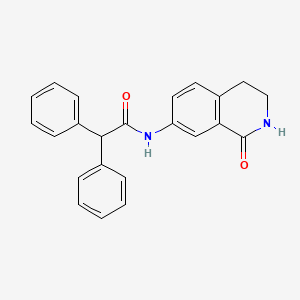
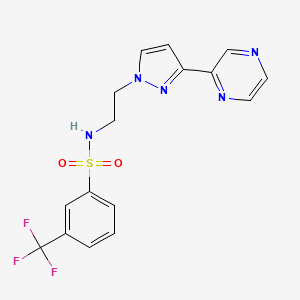
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)